3-Nitrobenzaldoxime
Overview
Description
3-Nitrobenzaldoxime is an organic compound with the molecular formula C7H6N2O3 It is a derivative of benzaldehyde where the aldehyde group is substituted with a nitro group at the meta position and an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzaldoxime can be synthesized through the reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature, yielding the oxime derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The oxime group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like N-chlorosuccinimide in DMF can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitrobenzaldehyde derivatives.
Reduction: Aminobenzaldehyde derivatives.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
3-Nitrobenzaldoxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitrobenzaldoxime involves its ability to undergo various chemical transformations. For instance, in the Beckmann rearrangement, the oxime group is converted to an amide under acidic conditions. This involves the protonation of the oxime oxygen, followed by a rearrangement that forms a carbocation intermediate, which is then attacked by a nucleophile to form the final product .
Comparison with Similar Compounds
Benzaldehyde oxime: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzaldehyde: Lacks the oxime group, limiting its applications in oxime-specific reactions.
Benzaldoxime: Another oxime derivative but without the nitro substitution.
Properties
IUPAC Name |
(NE)-N-[(3-nitrophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMMRLBWXCGBEV-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3431-62-7, 20747-39-1 | |
Record name | 3-Nitrobenzaldoxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | syn-3-Nitrobenzaldoxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Beckmann rearrangement reaction concerning 3-Nitrobenzaldoxime?
A: The Beckmann rearrangement is a crucial reaction studied in relation to this compound and its substituted derivatives [, ]. This reaction, typically catalyzed by acids like perchloric acid, leads to the conversion of oximes into amides. Research has focused on understanding the kinetics of this reaction for both syn and anti isomers of substituted benzaldoximes, including this compound.
Q2: How does the presence of the nitro group in this compound influence its reactivity in the Beckmann rearrangement?
A: Studies indicate that the position of substituents on the benzaldoxime ring significantly impacts the rate of the Beckmann rearrangement []. Specifically, this compound exhibits a unique behavior compared to other substituted benzaldoximes. While most substituents lead to a faster reaction rate for the syn isomer compared to the anti isomer, this compound shows the opposite trend. This suggests that the electron-withdrawing nature of the nitro group in the meta position might influence the reaction mechanism and transition state stabilization.
Q3: Are there alternative synthetic pathways to obtain 7-Nitrobenzo[b]thiophene, a compound structurally related to this compound?
A: Yes, 7-Nitrobenzo[b]thiophene, sharing structural similarities with this compound, can be synthesized through different routes []. One approach involves using 2-Bromo-3-nitrobenzaldehyde as a starting material. Reaction with mercaptoacetic acid under alkaline conditions, followed by decarboxylation, yields the desired 7-Nitrobenzo[b]thiophene. This highlights the versatility of nitrobenzaldehyde derivatives as building blocks in organic synthesis.
Q4: Has solid-state NMR spectroscopy provided insights into the structural characteristics of this compound?
A: While direct structural analysis of this compound using solid-state NMR is not mentioned in the provided papers, related research demonstrates the technique's power in elucidating structural details of similar compounds capable of ring-chain tautomerism []. This technique could potentially be applied to study this compound, especially regarding its potential to exist in different isomeric forms.
Q5: Does the provided research touch upon the potential environmental impact of this compound or its synthesis?
A: The provided research excerpts primarily focus on the synthesis, reactivity, and kinetics of this compound and related compounds [, , , ]. They do not delve into the environmental impact or degradation pathways of these compounds. Further research would be necessary to assess their ecotoxicological effects and develop strategies for responsible waste management.
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